3-Methyl-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one
Beschreibung
3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidin-7-one core with a methyl substituent at position 3. Its molecular formula is C₆H₆N₄O (derived from the base structure C₅H₄N₄O in with an added methyl group). Key identifiers include:
- CAS Registry Numbers: 13877-55-9 (dihydro form, ), 142189-88-6 (3-iodo derivative, ).
- Molecular Weight: ~134–136 g/mol ().
- Structural Features: The methyl group at position 3 enhances steric and electronic properties, influencing binding affinity and metabolic stability.
This scaffold is prominent in medicinal chemistry, particularly in phosphodiesterase (PDE) inhibitors (e.g., sildenafil analogs, ) and adenosine receptor antagonists ().
Eigenschaften
IUPAC Name |
3-methyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-3-4-5(10-9-3)6(11)8-2-7-4/h2H,1H3,(H,9,10)(H,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQCSOBKSCRQQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277921 | |
| Record name | 3-methyl-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5399-94-0 | |
| Record name | 1,6-Dihydro-3-methyl-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5399-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 4941 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005399940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC4941 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methyl-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a compound belonging to the pyrazolo[4,3-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
- Molecular Formula : C7H8N4O
- Molecular Weight : 164.17 g/mol
- CAS Number : 139756-21-1
Biological Activity Overview
Research indicates that compounds in the pyrazolo[4,3-d]pyrimidine class exhibit a range of biological activities, including antiproliferative , antitumor , and kinase inhibition properties. The following sections summarize significant findings regarding the biological activity of this compound.
Anticancer Properties
A series of studies have explored the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives. For instance:
-
In Vitro Antiproliferative Activity :
- A study evaluated several derivatives against the NCI 60 human tumor cell line panel. The results indicated that certain derivatives exhibited significant antiproliferative effects, with IC50 values ranging from 45 to 97 nM against breast cancer cell lines (MCF-7) and colorectal carcinoma (HCT-116) .
- Mechanism of Action :
Case Studies
Several case studies illustrate the biological activity of pyrazolo[4,3-d]pyrimidine derivatives:
Pharmacological Properties
The pharmacological profile of pyrazolo[4,3-d]pyrimidines includes:
- Antiproliferative Activity : Significant inhibition of tumor cell growth.
- Kinase Inhibition : Targeting specific kinases involved in cancer progression.
The structure-activity relationship (SAR) studies indicate that modifications to the pyrazolo[4,3-d]pyrimidine scaffold can enhance potency and selectivity against various cancer types.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
The compound exhibits a range of pharmacological activities, making it a candidate for drug development. Notably, it has been studied for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of pyrazolo[4,3-d]pyrimidines can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
Table 1: Pharmacological Activities of 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
| Activity | Mechanism of Action | References |
|---|---|---|
| Anti-inflammatory | COX inhibition | , |
| Anticancer | Induces apoptosis in cancer cells | , |
| Antimicrobial | Disrupts bacterial cell wall synthesis | , |
Case Studies
- Anti-inflammatory Effects : A study conducted on animal models demonstrated that the administration of this compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .
- Anticancer Activity : In vitro studies showed that the compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Pesticidal Properties
Research has shown that pyrazolo[4,3-d]pyrimidine derivatives possess pesticidal properties. They can act as effective agents against a range of agricultural pests.
Table 2: Pesticidal Efficacy
Case Study
A field trial evaluated the efficacy of a formulation containing this compound against aphids on tomato plants. Results indicated a significant reduction in pest populations compared to untreated controls .
Polymer Chemistry
The compound has been explored as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties.
Table 3: Properties of Polymers Derived from Pyrazolo[4,3-d]pyrimidines
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | References |
|---|---|---|---|
| Thermoplastic | 250 | 50 | |
| Thermosetting | 300 | 70 |
Case Study
Research focused on developing thermosetting resins incorporating pyrazolo[4,3-d]pyrimidine units showed improved thermal resistance and mechanical performance compared to traditional resins. This advancement could lead to applications in aerospace and automotive industries .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
Key Observations :
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (MW ~136 g/mol) is lighter than sildenafil (MW 474 g/mol), suggesting better bioavailability but shorter half-life .
- Solubility : Methyl and dihydro groups enhance water solubility compared to hydrophobic analogs like NPD-3283 () .
- Metabolic Stability : Deuterated analogs () demonstrate prolonged half-life, whereas smaller substituents (e.g., 3-methyl) may increase susceptibility to oxidation .
Vorbereitungsmethoden
Overview of the Pyrazolo[4,3-d]pyrimidin-7-one Core Synthesis
The synthesis of pyrazolo[4,3-d]pyrimidin-7-one derivatives typically involves constructing the fused bicyclic system through condensation reactions between appropriately substituted pyrazoles and pyrimidine precursors. The 3-methyl substitution is introduced either via methylated starting materials or through alkylation steps.
Literature-Reported Synthetic Route for 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
A key synthetic approach involves the preparation of the pyrazolo[4,3-d]pyrimidin-7-one core by cyclization reactions starting from hydrazine derivatives and β-ketoesters or β-diketones, followed by ring closure with formamide or related reagents to form the pyrimidine ring.
Step 1: Formation of 3-methylpyrazole intermediate
Starting from methyl-substituted β-diketones or β-ketoesters, reaction with hydrazine hydrate yields 3-methylpyrazole derivatives.Step 2: Cyclization to pyrazolo[4,3-d]pyrimidin-7-one
The pyrazole intermediate undergoes cyclocondensation with formamide or formamidine derivatives under reflux conditions, resulting in the fused pyrazolo[4,3-d]pyrimidin-7-one core.Step 3: Purification
The crude product is purified by recrystallization from suitable solvents such as ethanol or methanol.
This general method is supported by various synthetic protocols for related compounds, including those used in the synthesis of sildenafil analogues, which share the pyrazolo[4,3-d]pyrimidin-7-one scaffold.
Detailed Experimental Procedure (Based on Analogous Pyrazolo[4,3-d]pyrimidin-7-one Syntheses)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Methyl-substituted β-diketone + Hydrazine hydrate | Stirred at room temperature or heated to 60–80 °C for several hours | Formation of 3-methylpyrazole intermediate |
| 2 | Pyrazole intermediate + Formamide | Refluxed at 150–180 °C for 6–12 hours | Cyclization to pyrazolo[4,3-d]pyrimidin-7-one |
| 3 | Recrystallization | Using ethanol or methanol | Purification of final product |
Alternative Preparation via Substituted Pyrazolo[4,3-d]pyrimidin-7-one Derivatives
In some research, derivatives such as 1-methyl-3-substituted pyrazolo[4,3-d]pyrimidin-7-ones were synthesized by functionalizing the core structure post-cyclization. For example, O-substituted derivatives were obtained by nucleophilic substitution reactions using alkyl halides in the presence of bases like potassium carbonate in polar aprotic solvents (e.g., DMF) at room temperature.
This suggests that the methyl group at position 3 can also be introduced or modified via alkylation reactions on the pyrazolo[4,3-d]pyrimidin-7-one scaffold.
Analytical Characterization Supporting the Preparation
During synthesis, the structure and purity of this compound are confirmed by:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Characteristic signals for the methyl group (singlet near 1.2 ppm) and aromatic protons confirm substitution patterns.Mass Spectrometry (MS):
Molecular ion peaks consistent with the expected molecular weight.Infrared (IR) Spectroscopy:
Identification of characteristic carbonyl and NH stretching vibrations.Melting Point Determination:
Provides purity indication.
These methods are standard in verifying the successful preparation of the compound and related analogues.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Comments |
|---|---|---|---|---|---|
| Cyclocondensation | 3-methylpyrazole intermediate + formamide | Heat (150–180 °C) | Reflux for 6–12 h | 50–60% typical | Classical method for core synthesis |
| Alkylation | Pyrazolo[4,3-d]pyrimidin-7-one + methyl halide | K2CO3, DMF | Room temp, 6 h | Variable | For introducing methyl at position 3 |
| Functionalization | Pyrazolo[4,3-d]pyrimidin-7-one derivatives | Alkyl halides, bases | Mild conditions | 70–90% | Used in analogue synthesis (e.g., sildenafil) |
Research Findings and Optimization Notes
The cyclization step is temperature-sensitive and requires careful control to maximize yield and avoid decomposition.
Use of polar aprotic solvents like DMF enhances nucleophilic substitution efficiency in alkylation steps.
Purification by recrystallization is preferred to chromatographic methods due to the compound’s crystallinity.
Analogous synthetic routes used in the preparation of sildenafil and its analogues provide a robust framework for preparing this compound with high purity and yield.
Q & A
Q. What are the established synthetic routes for 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, and how do reaction conditions impact yield?
The compound is typically synthesized via multi-step protocols involving condensation and cyclization reactions. For example, a common route starts with substituted phenyl precursors undergoing chlorosulfonation, followed by nucleophilic substitution and ring closure. Reaction yields (e.g., 80.2% in one step) depend on catalysts (e.g., Lewis acids), solvent polarity, and temperature control. Impurities like chlorosulfonyl derivatives may form if stoichiometry or purification steps (e.g., column chromatography) are poorly optimized .
Q. How is the molecular structure of this compound validated in synthetic chemistry research?
Structural characterization employs spectroscopic techniques:
- NMR : Proton and carbon spectra confirm substituent positions (e.g., methyl at N1, propyl at C3).
- Mass Spectrometry : High-resolution MS verifies molecular weight (e.g., 312.3663 g/mol for C17H20N4O2 derivatives) .
- X-ray crystallography : Resolves tautomeric forms and hydrogen bonding patterns in the pyrazolo-pyrimidine core .
Q. What pharmacological targets are associated with pyrazolo[4,3-d]pyrimidin-7-one derivatives?
This scaffold is a key pharmacophore in adenosine receptor antagonists (A1/A3 subtypes) and phosphodiesterase (PDE) inhibitors. For example, 5-substituted derivatives show nanomolar affinity for adenosine A3 receptors (Ki = 1.2 nM with 4-methoxyphenyl groups) . Modifications at N1 and C3 influence selectivity toward PDE5 or kinase targets like CDK4 .
Advanced Research Questions
Q. How do structural modifications at the 5-position of the scaffold modulate adenosine A3 receptor antagonism?
Substituents at C5 dictate binding affinity and selectivity:
- Electron-donating groups (e.g., methoxy) enhance A3 receptor binding by stabilizing π-π interactions in the hydrophobic pocket.
- Bulky substituents (e.g., benzyl) reduce affinity due to steric clashes. Quantitative SAR studies correlate substituent Hammett σ values with logKi, showing a parabolic relationship for optimal electronic effects .
Q. What analytical strategies are employed to identify and quantify synthetic impurities in this compound?
Impurity profiling uses:
- HPLC-MS : Detects chlorosulfonyl byproducts (e.g., 5-(5-chlorosulfonyl-2-ethoxyphenyl) derivatives) at ppm levels .
- Stability-indicating assays : Accelerated degradation under acidic/oxidative conditions reveals lactam or N-oxide impurities .
- Reference standards : Sildenafil analogs (e.g., desethyl or N-desmethyl derivatives) serve as benchmarks for method validation .
Q. How do computational models guide the design of pyrazolo[4,3-d]pyrimidin-7-one derivatives as kinase inhibitors?
Molecular docking and MD simulations map interactions with kinase ATP-binding pockets. For CDK4, the pyrimidine core forms hydrogen bonds with Glu144, while the 3-propyl group occupies a hydrophobic cleft. Co-crystal structures (PDB: 1GII) validate that 8-ethyl substitutions improve selectivity over CDK2 by 100-fold . Free-energy perturbation (FEP) calculations further predict binding affinities for novel substituents .
Methodological Considerations
- SAR Studies : Use radioligand displacement assays (e.g., [³H]PSB-11 for A3 receptors) to measure Ki values. Compare with xanthine-based antagonists to identify shared pharmacophores .
- Enzyme Inhibition Assays : For PDE5, employ fluorescence-based cAMP/cGMP hydrolysis kits with IC50 determination at varying ATP concentrations .
- Crystallography : Co-crystallize derivatives with target proteins (e.g., A3 receptor mutants) to resolve binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
